N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound integrates a tetrahydropyran ring, a pyrazole ring, and a benzenesulfonamide moiety, which may contribute to its diverse chemical reactivity and biological effects. The compound is classified under benzenesulfonamides, which are known for their applications in medicinal chemistry, particularly as sodium channel inhibitors and in other therapeutic areas .
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves several steps:
In an industrial setting, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques like continuous flow reactors and high-throughput screening can be utilized to streamline the synthesis process and improve efficiency.
The molecular formula of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is . The structure features:
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can participate in various chemical reactions due to its functional groups:
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications .
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide has several potential applications:
The systematic chemical name N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide provides precise stereochemical and connectivity information following International Union of Pure and Applied Chemistry conventions. The parent structure consists of a benzenesulfonamide group linked through its nitrogen atom to the 4-position of a pyrazole heterocycle, which is further substituted at its nitrogen (N1) by a saturated tetrahydropyran ring at the 4-position. This molecular architecture combines three distinct pharmacophores: the sulfonamide moiety (C~6~H~5~SO~2~NH–), the pyrazole ring, and the tetrahydropyran oxygen heterocycle. The molecular formula is C~14~H~17~N~3~O~3~S with a molecular weight of 299.37 g/mol, as confirmed by analytical characterization data [9].
The tetrahydropyran (THP) ring adopts a stable chair conformation with the oxygen atom in the equatorial position, contributing to the molecule's three-dimensionality and influencing its binding interactions with biological targets. This non-planar, semi-rigid structure features two hydrogen bond acceptors (sulfonyl oxygen atoms and pyran oxygen) and one hydrogen bond donor (sulfonamide N-H), creating a balanced molecular polarity profile. Computational analyses indicate a topological polar surface area (TPSA) of approximately 78.9 Ų, suggesting moderate membrane permeability. The pyrazole ring provides aromatic character and potential π-stacking capabilities, while the sulfonamide linker enables directional hydrogen bonding – a critical feature for molecular recognition in enzyme binding pockets [1] [4].
Table 1: Key Structural Components of N-(1-(Tetrahydro-2H-Pyran-4-yl)-1H-Pyrazol-4-yl)Benzenesulfonamide
Structural Element | Chemical Role | Spatial Properties | Computational Descriptors |
---|---|---|---|
Benzenesulfonamide | Hydrogen bond donor/acceptor | Planar aromatic system | TPSA contribution: 63.6 Ų |
Pyrazole ring | Aromatic heterocycle | Nearly planar | π-π stacking capability |
Tetrahydropyran | Aliphatic oxygen heterocycle | Chair conformation | Enhanced solubility/sp³ character |
Sulfonamide linker | Connector with rotational bonds | Dihedral angle variability | 5 rotatable bonds |
The compound represents a sophisticated example of hybrid heterocyclic design where the tetrahydropyran's saturated ring system disrupts molecular planarity, potentially conferring advantages in solubility and bioavailability compared to fully aromatic analogs. The tetrahydropyran oxygen serves as a hydrogen bond acceptor without introducing basicity, differentiating it from piperidine-containing analogs that may present hERG channel inhibition risks. This structural nuance highlights the significance of oxygen-containing saturated rings in modern medicinal chemistry design paradigms [4] [5].
The strategic incorporation of tetrahydropyranyl groups into medicinal chemistry scaffolds emerged prominently in the early 2010s as an alternative to piperidine derivatives, particularly to address cardiotoxicity concerns associated with basic amines. This compound class gained specific attention through kinase inhibitor research targeting oncological and inflammatory pathways. The precise synthetic origin traces to multistep organic synthesis methodologies developed for pyrazole-sulfonamide hybrids, where late-stage diversification enabled systematic structure-activity relationship exploration [5].
A significant developmental milestone occurred in the context of Mer tyrosine kinase inhibitor optimization programs. Researchers observed that replacing primary amine-containing side chains (associated with hERG potassium channel inhibition) with tetrahydropyran derivatives markedly reduced cardiotoxicity while maintaining target affinity. Specifically, replacement of the 4-aminocyclohexyl group in early leads with tetrahydropyran-4-yl derivatives produced compounds with sub-nanomolar Mer inhibition (IC~50~ = 2.4 nM) and eliminated measurable hERG activity in PatchXpress assays – a crucial advancement in the compound's therapeutic translational potential [5].
The commercial availability of key synthetic precursors like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (97% purity, CAS 1122092-98-7) from specialized suppliers such as Synthonix Corporation significantly accelerated analog exploration after 2015. This intermediate, characterized as a light-red to brown solid requiring refrigerator storage, enabled efficient coupling with diverse sulfonyl chlorides to generate structural analogs for biological evaluation. The synthetic accessibility of this hybrid architecture facilitated its adoption across multiple drug discovery programs beyond kinase inhibition, including antibacterial sulfonamide derivatives and GABA receptor modulators [6] [8].
Table 2: Historical Development Timeline of Pyran-Pyrazole-Sulfonamide Hybrids
Time Period | Key Development | Research Focus | Impact |
---|---|---|---|
Pre-2010 | Early pyrazole-sulfonamide hybrids | Antimicrobial agents | Established synthetic routes |
2010-2013 | Tetrahydropyran as piperidine bioisostere | Cardiotoxicity mitigation | Reduced hERG liability |
2013-2015 | UNC1062 Mer kinase inhibitor optimization | Kinase selectivity profiling | Demonstrated sub-nM potency with THP substitution |
2015-Present | Commercial precursor availability | Diverse therapeutic applications | Accelerated analog exploration |
This hybrid compound exemplifies contemporary fragment-based drug design principles, merging three privileged structural motifs with complementary physicochemical and target-binding properties. The benzenesulfonamide component provides a well-established pharmacophore for carbonic anhydrase inhibition, kinase modulation, and antibacterial activity through its polar, ionizable nature. The pyrazole ring introduces aromatic character, metabolic stability, and vectorial control for substituent presentation. The tetrahydropyran moiety contributes to improved solubility, reduced crystallization tendency, and enhanced three-dimensionality compared to planar aromatic systems – a critical factor for targeting challenging protein-protein interaction interfaces [1] [4].
Structure-activity relationship studies demonstrate the critical importance of the tetrahydropyran substitution pattern. The tetrahydropyran-4-yl configuration provides optimal conformational rigidity and hydrogen bonding capacity through its ring oxygen, as evidenced by Mer kinase inhibition data showing IC~50~ values below 5 nM for optimized analogs. Molecular modeling reveals that the oxygen atom forms a key hydrogen bond with the carbonyl of Arg727 in the Mer kinase active site, mimicking the interaction of natural ATP while avoiding the pharmacophore elements associated with hERG channel binding [5].
The compound serves as a versatile molecular scaffold for analog generation through three strategic modification points: (1) the sulfonamide nitrogen (N-substitution), (2) the benzenesulfonyl ring (ortho/meta/para substitution), and (3) the tetrahydropyran ring (oxygen replacement or ring expansion). Systematic exploration has shown that N-alkylation (propyl, cyclopropyl, cyclohexyl) maintains potency while modulating lipophilicity. Introduction of electron-withdrawing groups (fluoro, trifluoromethyl) to the benzenesulfonyl ring enhances metabolic stability without compromising solubility, yielding compounds with calculated logP values between 1.5-2.5 – within the optimal range for central nervous system permeability [2] [5].
Table 3: Structure-Activity Relationship Features at Key Modification Sites
Modification Site | Structure-Activity Relationship Findings | Biological Impact | Optimal Substituents |
---|---|---|---|
Sulfonamide N-H | N-Alkylation tolerated; small alkyl groups maintain potency | Modulates metabolic stability | Methyl, cyclopropyl |
Benzenesulfonyl ring | Electron-withdrawing groups enhance stability; ortho-substitution reduces rotational freedom | Increases plasma half-life | 2-F, 3-CF~3~, 4-OCF~3~ |
Tetrahydropyran | Oxygen essential for hydrogen bonding; ring size critical | Maintains kinase affinity; reduces hERG risk | 4-THP (unsubstituted) |
Pyrazole position | Limited tolerance for substitution | Maintains planarity for target binding | H at C3, C5 |
The synthetic methodology for accessing this chemotype has advanced significantly through micellar catalysis and continuous flow chemistry approaches. Particularly efficient routes involve DBSA (dodecylbenzenesulfonic acid)-catalyzed reactions in aqueous media, where surfactant aggregation creates microenvironments facilitating the crucial sulfonamide bond formation. These green chemistry approaches achieve yields exceeding 85% while eliminating organic solvents – a critical advancement aligning with modern sustainable medicinal chemistry principles [2] [4].
Pharmacokinetic optimization studies reveal that the tetrahydropyran component significantly enhances blood-brain barrier penetration compared to purely aromatic systems, with computational predictions indicating high gastrointestinal absorption (>80%) despite the polar surface area. This balance of permeability and solubility makes the scaffold particularly valuable for targeting intracellular kinases and central nervous system targets. Contemporary research explores its application across oncology (Mer, Axl, and Tyro3 kinase inhibition), neuropharmacology (GABA~A~ receptor modulation), and anti-infective development (sulfonamide-targeted bacterial pathways), validating its versatility as a privileged scaffold in modern drug discovery [1] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1